![molecular formula C17H18N4O2S B2751513 7-allyl-3-methyl-8-(phenethylthio)-1H-purine-2,6(3H,7H)-dione CAS No. 313470-38-1](/img/structure/B2751513.png)
7-allyl-3-methyl-8-(phenethylthio)-1H-purine-2,6(3H,7H)-dione
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Description
7-allyl-3-methyl-8-(phenethylthio)-1H-purine-2,6(3H,7H)-dione, also known as AMPT, is a purine derivative that has been studied for its potential use in scientific research. This compound is a potent inhibitor of adenosine production, which has led to its investigation as a tool for studying the role of adenosine in various biological processes.
Scientific Research Applications
Novel Biocides
Research on novel cyclic-amine monomers, such as hydantoin-containing polymers, demonstrates the antibacterial activities of these compounds. These studies explore the synthesis and characterization of polymers with high antibacterial properties against common pathogens like Escherichia coli, showcasing the potential of purine derivatives in developing new antibacterial materials (Sun & Sun, 2001).
Pharmaceutical Applications
The study of methylxanthines, which are closely related to purine derivatives, reveals their multifaceted therapeutic potential. Through nuclear magnetic resonance and computational studies, researchers have elucidated the differences in biological activity profiles of compounds in the methylxanthines series, such as caffeine, theobromine, and theophylline. This research underscores the importance of understanding intra- and intermolecular interactions for the effective design of pharmaceuticals targeting specific receptors in the brain (Latosinska et al., 2014).
Synthetic Methodologies
Studies have also focused on the synthesis of furans, pyrroles, thiophenes, and related derivatives, highlighting the versatility of purine derivatives in organic synthesis. These works contribute to the broader field of synthetic organic chemistry, providing new methodologies for constructing complex molecules with potential applications in materials science and drug development (Yin et al., 2008).
properties
IUPAC Name |
3-methyl-8-(2-phenylethylsulfanyl)-7-prop-2-enylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2S/c1-3-10-21-13-14(20(2)16(23)19-15(13)22)18-17(21)24-11-9-12-7-5-4-6-8-12/h3-8H,1,9-11H2,2H3,(H,19,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBTKJZLUWPZJDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)SCCC3=CC=CC=C3)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-8-[(2-phenylethyl)sulfanyl]-7-(prop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione |
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